molecular formula C16H14ClFINOS B4850248 N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide

Cat. No.: B4850248
M. Wt: 449.7 g/mol
InChI Key: KLAIGFBSFOJYSH-UHFFFAOYSA-N
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Description

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide is a complex organic compound that features a combination of halogenated aromatic rings and a sulfanyl group

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFINOS/c17-14-2-1-3-15(18)13(14)10-22-9-8-20-16(21)11-4-6-12(19)7-5-11/h1-7H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAIGFBSFOJYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring.

    Thioether Formation: Reaction of the halogenated aromatic compound with a thiol to form the sulfanyl group.

    Amidation: Coupling of the thioether with an amine to form the benzamide structure.

    Iodination: Introduction of the iodine atom into the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Partially or fully reduced aromatic rings.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-6-fluorophenyl acetate: Shares the halogenated aromatic ring but lacks the sulfanyl and benzamide groups.

    2-chloro-6-fluorophenylboronic acid: Contains the halogenated aromatic ring and boronic acid group, used in different synthetic applications.

Uniqueness

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide is unique due to its combination of halogenated aromatic rings, sulfanyl group, and benzamide structure. This unique combination imparts specific chemical and biological properties that are not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide
Reactant of Route 2
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N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-iodobenzamide

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